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  • Product: 2-Methoxybenzenesulfonic acid
  • CAS: 34256-00-3

Core Science & Biosynthesis

Foundational

2-Methoxybenzenesulfonic acid CAS 34256-00-3 properties

An In-depth Technical Guide to 2-Methoxybenzenesulfonic Acid (CAS 34256-00-3) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Methoxybenzenesulfonic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxybenzenesulfonic Acid (CAS 34256-00-3)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methoxybenzenesulfonic acid (CAS 34256-00-3), a significant organic intermediate. The document delves into its fundamental physicochemical properties, synthesis via electrophilic aromatic substitution, characteristic reactivity, and its applications, particularly as a building block in the synthesis of polymers and ester compounds.[1] Methodologies for its analytical characterization are detailed, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this versatile chemical compound.

Core Physicochemical Properties

2-Methoxybenzenesulfonic acid is a substituted aromatic sulfonic acid. The presence of both a strongly acidic sulfonic acid group and an electron-donating methoxy group on the benzene ring dictates its chemical behavior and physical properties. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Methoxybenzenesulfonic Acid

PropertyValueSource(s)
CAS Number 34256-00-3[2][3]
Molecular Formula C₇H₈O₄S[2][4]
Molecular Weight 188.20 g/mol [2][4]
Appearance Solid (predicted)
Melting Point 250°C (decomposes)[3]
Boiling Point No data available[2]
Density 1.381 g/cm³ (predicted)[3]
pKa -0.66 ± 0.15 (Predicted)[3]
SMILES O=S(C1=CC=CC=C1OC)(O)=O[2]

Synthesis and Reaction Mechanism

The primary industrial synthesis of methoxybenzenesulfonic acids is achieved through the electrophilic aromatic sulfonation of anisole (methoxybenzene). This reaction is a cornerstone of aromatic chemistry, leveraging the reactivity of the benzene ring towards strong electrophiles.

The Sulfonation of Anisole

The methoxy group (-OCH₃) of anisole is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. It is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the aromatic ring.[5]

The reaction with a sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (H₂SO₄/SO₃), results in a mixture of 2-methoxybenzenesulfonic acid (the ortho product) and 4-methoxybenzenesulfonic acid (the para product).[5] The para isomer is typically the major product due to reduced steric hindrance.[5]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Anisole Anisole (Methoxybenzene) EAS Electrophilic Aromatic Substitution Anisole->EAS Nucleophile SulfuricAcid Concentrated Sulfuric Acid (H₂SO₄) Electrophile_Formation Electrophile Generation (SO₃) SulfuricAcid->Electrophile_Formation Electrophile_Formation->EAS Electrophile (SO₃) Ortho_Product 2-Methoxybenzenesulfonic acid (Ortho) EAS->Ortho_Product Para_Product 4-Methoxybenzenesulfonic acid (Para - Major) EAS->Para_Product caption Synthesis via Sulfonation of Anisole.

Synthesis via Sulfonation of Anisole.
Causality of the Mechanism

The reaction proceeds via a well-established mechanism for electrophilic aromatic substitution:

  • Generation of the Electrophile : Two molecules of sulfuric acid react to form sulfur trioxide (SO₃), a potent electrophile, along with hydronium (H₃O⁺) and bisulfate (HSO₄⁻).[6]

  • Nucleophilic Attack : The electron-rich π-system of the anisole ring attacks the sulfur atom of SO₃.[6] This step is rate-determining. The methoxy group stabilizes the resulting carbocation intermediate (the sigma complex or arenium ion) through resonance, particularly when the attack occurs at the ortho or para positions.

  • Deprotonation : A base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the new C-S bond, restoring aromaticity to the ring and yielding the final product.[6]

Controlling the ratio of ortho to para isomers is a significant challenge in this synthesis. Reaction conditions such as temperature and acid concentration can influence the product distribution, as sulfonation is a reversible process.[5] Isolation of the pure ortho isomer often requires advanced purification techniques, such as fractional crystallization of its salts.

General Experimental Protocol for Anisole Sulfonation

This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and desired outcomes.

  • Reaction Setup : In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Charge : Charge the flask with anisole. Cool the flask in an ice bath to maintain a low temperature.

  • Addition of Sulfonating Agent : Slowly add concentrated sulfuric acid dropwise from the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction : After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 80-85°C) for several hours to drive the reaction to completion.[7]

  • Workup : Carefully quench the reaction by pouring the mixture over ice. This will precipitate the sulfonic acid products.

  • Isolation and Purification : The resulting mixture of isomers can be separated. A common laboratory method involves the conversion to their barium or sodium salts, which may have differential solubilities allowing for separation by fractional crystallization.

Reactivity and Applications in Development

The dual functionality of 2-methoxybenzenesulfonic acid makes it a valuable intermediate in organic synthesis.

  • As a Synthetic Building Block : It is used in the production of polymers and other ester compounds.[1] The sulfonic acid group can be converted into sulfonyl chlorides (-SO₂Cl), sulfonamides (-SO₂NHR), or sulfonate esters (-SO₂OR), which are key functional groups in many pharmaceuticals and specialty chemicals.

  • Role in Drug Development : While direct applications are not extensively documented, compounds with similar structural motifs are prevalent in medicinal chemistry. The methoxybenzene moiety is found in numerous drug molecules. Sulfonamides, derived from sulfonic acids, are a major class of antibacterial drugs. Therefore, 2-methoxybenzenesulfonic acid serves as a precursor for creating libraries of more complex molecules for drug discovery screening.[5] For instance, related substituted benzoic acids are precursors for antioxidant, antimicrobial, and anti-inflammatory molecules.[8]

Analytical Characterization

Confirming the identity and purity of 2-methoxybenzenesulfonic acid requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Profile (Predicted)

While a comprehensive experimental spectrum database for this specific isomer is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds like 2-methoxybenzoic acid.[9]

Table 2: Predicted Spectroscopic Data for 2-Methoxybenzenesulfonic Acid

TechniqueFeatureExpected Chemical Shift / WavenumberAssignment
¹H NMR Singlet~3.9 ppm-OCH₃ protons
Multiplets~6.9-8.0 ppmAromatic protons
Broad Singlet>10 ppm-SO₃H proton (exchangeable)
¹³C NMR Signal~55-60 ppm-OCH₃ carbon
Signals~110-155 ppmAromatic carbons
IR Spectroscopy Broad Peak3200-3600 cm⁻¹O-H stretch (-SO₃H)
Sharp Peaks~1030, ~1170 cm⁻¹S=O stretches
Sharp Peak~1250 cm⁻¹C-O stretch (ether)
Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of benzenesulfonic acids and separating isomeric mixtures.

General HPLC Protocol:

  • Technique : A reverse-phase HPLC method is typically employed.[10]

  • Column : A C18 column is commonly used for separation.

  • Mobile Phase : A gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is effective. The pH is adjusted to ensure the sulfonic acid is in its ionic form.[10]

  • Detection : A UV-Vis detector is used for detection, as the aromatic ring strongly absorbs UV light.[10][11] The retention time confirms the identity, and the peak area is used for quantification.

G cluster_workflow Analytical Workflow Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC System (Pump, Injector, C18 Column) Sample->HPLC Detector UV-Vis Detector HPLC->Detector Data Data Acquisition & Analysis (Chromatogram) Detector->Data caption General HPLC Analytical Workflow.

General HPLC Analytical Workflow.

Safety and Handling

2-Methoxybenzenesulfonic acid and related sulfonic acids are strong acids and require careful handling. All operations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][12]

  • Precautionary Statements :

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264 : Wash skin thoroughly after handling.[3]

    • P280 : Wear protective gloves/eye protection/face protection.[3]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage : Store in a dry, cool, and well-ventilated area in a tightly sealed container.[2][13] Recommended storage temperature is 2-8°C.[2][3]

Conclusion

2-Methoxybenzenesulfonic acid, CAS 34256-00-3, is a foundational chemical intermediate with properties defined by its aromatic sulfonic acid and methoxy ether functionalities. Its synthesis via the sulfonation of anisole is a classic example of electrophilic aromatic substitution, though challenges in isomer separation persist. While its primary role is as a building block for more complex molecules in the polymer and specialty chemical industries, its structural motifs suggest significant potential for applications in pharmaceutical research and development. Proper analytical characterization and adherence to strict safety protocols are essential when working with this reactive compound.

References

  • 2-Methoxybenzoic acid | C8H8O3. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Compound 2-Methoxybenzoic acid (FDB010544). (n.d.). FooDB. Retrieved February 8, 2024, from [Link]

  • 4-Methoxybenzenesulfonic acid | C7H8O4S. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • 2-Methylbenzenesulfonic acid | C7H8O3S. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. Retrieved February 8, 2024, from [Link]

  • A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (2016). Google Patents.
  • Guaiacol intermediate and preparation method thereof. (2016). Google Patents.
  • From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. (2025). Jiangxi Zhongding Biotechnology Co., Ltd. Retrieved February 8, 2024, from [Link]

  • What is the mechanism of Guaiacol? (2024). Patsnap Synapse. Retrieved February 8, 2024, from [Link]

  • Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). (2025). Filo. Retrieved February 8, 2024, from [Link]

  • Aromatic Sulfonation Mechanism - EAS vid 5. (2014). YouTube. Retrieved February 8, 2024, from [Link]

  • Reaction: Sulfonation. (n.d.). Saskoer.ca. Retrieved February 8, 2024, from [Link]

  • Material Safety Data Sheet - 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid. (n.d.). Cole-Parmer. Retrieved February 8, 2024, from [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved February 8, 2024, from [Link]

  • Overview of Tissue Engineering and Drug Delivery Applications of Reactive Electrospinning... (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

  • 2 AMINO 5 METHOXY BENZENE SULFONIC ACID. (n.d.). IndiaMART. Retrieved February 8, 2024, from [Link]

  • Aromatic Sulphonation and Related Reactions. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Acid addition salts of 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid... (n.d.). Google Patents.
  • Method Development and Validation of Methoxsalen. (n.d.). IJRASET. Retrieved February 8, 2024, from [Link]

  • 2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Safety Data Sheet: Methoxybenzene. (n.d.). Carl ROTH. Retrieved February 8, 2024, from [Link]

  • Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2). (n.d.). EPA. Retrieved February 8, 2024, from [Link]

Sources

Exploratory

The Solubility Profile of 2-Methoxybenzenesulfonic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxybenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxybenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility in aqueous and organic media, offers a robust experimental protocol for solubility determination, and presents a qualitative overview of its expected behavior in a range of common solvents.

Introduction: Understanding the Physicochemical Landscape of 2-Methoxybenzenesulfonic Acid

2-Methoxybenzenesulfonic acid, also known as guaiacol sulfonic acid, is an organic compound with significant applications in various chemical syntheses and pharmaceutical formulations. Its molecular structure, featuring a polar sulfonic acid group, a moderately polar methoxy group, and a non-polar benzene ring, dictates its solubility, a critical parameter for its application in reaction chemistry, purification, and formulation development. The interplay of these functional groups results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Theoretical Framework for Solubility: A Molecule of Contrasting Character

The solubility of 2-methoxybenzenesulfonic acid is best understood by dissecting the contributions of its constituent functional groups to its overall polarity and capacity for intermolecular interactions.

The Dominance of the Sulfonic Acid Group: The sulfonic acid moiety (-SO₃H) is the primary determinant of the molecule's high polarity. As strong acids, sulfonic acids readily donate a proton, and the resulting sulfonate group can act as a hydrogen bond acceptor.[1] This functional group's ability to engage in strong hydrogen bonding and ion-dipole interactions is the principal driver for its solubility in polar solvents.[1]

The Role of the Methoxy Group: The methoxy group (-OCH₃) introduces a moderate degree of polarity and can act as a hydrogen bond acceptor.[2] Its presence can influence the molecule's interaction with protic and aprotic solvents.

The Influence of the Benzene Ring: The aromatic benzene ring is inherently non-polar and contributes to the hydrophobic character of the molecule. This non-polar region favors interactions with non-polar solvents through van der Waals forces.

The overall solubility of 2-methoxybenzenesulfonic acid is a balance between the hydrophilic nature of the sulfonic acid and methoxy groups and the hydrophobic nature of the benzene ring.

Solubility in Water: The Power of Hydrogen Bonding

Sulfonic acids are generally soluble in water, and 2-methoxybenzenesulfonic acid is expected to follow this trend.[1] The high polarity of the sulfonic acid group allows for the formation of strong hydrogen bonds with water molecules. Water molecules can act as both hydrogen bond donors to the oxygen atoms of the sulfonate group and as hydrogen bond acceptors for the acidic proton. This extensive hydrogen bonding network effectively solvates the 2-methoxybenzenesulfonic acid molecule, leading to high aqueous solubility.

G cluster_water Water Molecules cluster_acid 2-Methoxybenzenesulfonic Acid H2O_1 H₂O H2O_2 H₂O Acid C₆H₄(OCH₃)SO₃H H2O_2->Acid H-Bond (Acceptor) H2O_3 H₂O H2O_3->Acid H-Bond (Acceptor) H2O_4 H₂O H2O_4->Acid H-Bond (Acceptor) Acid->H2O_1 H-Bond (Donor)

Caption: Intermolecular hydrogen bonding between 2-methoxybenzenesulfonic acid and water.

Solubility in Organic Solvents: A Spectrum of Interactions

The principle of "like dissolves like" is a useful guide for predicting the solubility of 2-methoxybenzenesulfonic acid in organic solvents.[3]

Polar Protic Solvents (e.g., Methanol, Ethanol)

Similar to water, polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. Therefore, 2-methoxybenzenesulfonic acid is expected to exhibit high solubility in these solvents due to the formation of strong hydrogen bonds. A related compound, p-methoxybenzenesulfonic acid, is known to be slightly soluble in methanol.[4]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Polar aprotic solvents lack a hydrogen-bond-donating capability but possess a significant dipole moment. They can act as hydrogen bond acceptors. The solubility in these solvents will be governed by strong dipole-dipole interactions and hydrogen bonding with the sulfonic acid proton. For instance, p-methoxybenzenesulfonic acid shows slight solubility in DMSO.[4]

Non-Polar Solvents (e.g., Toluene, Hexane)

In non-polar solvents, the dominant intermolecular forces are weak van der Waals forces. The highly polar sulfonic acid group of 2-methoxybenzenesulfonic acid will have very weak interactions with these solvents. Consequently, its solubility is expected to be very low in non-polar solvents.[3]

Qualitative Solubility Summary

The following table provides a qualitative prediction of the solubility of 2-methoxybenzenesulfonic acid in various solvents based on the chemical principles discussed. It is important to note that these are expected trends, and experimental verification is crucial for quantitative assessment.

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Water, MethanolHighHydrogen Bonding, Ion-Dipole Interactions
Polar Aprotic DMSO, AcetonitrileModerate to HighDipole-Dipole Interactions, Hydrogen Bonding (Acceptor)
Non-Polar Toluene, HexaneLowvan der Waals forces

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of 2-methoxybenzenesulfonic acid can be reliably determined using the widely accepted shake-flask method.[5] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Materials and Equipment
  • 2-Methoxybenzenesulfonic acid (high purity)

  • Selected solvents (analytical grade or higher)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 2-methoxybenzenesulfonic acid into a series of vials. The "excess" is critical to ensure that equilibrium is reached with a solid phase present.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation and Sampling:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

    • Dilute the solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-methoxybenzenesulfonic acid in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of 2-methoxybenzenesulfonic acid in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mol/L, or mg/mL).

G A 1. Prepare Supersaturated Solution (Excess Solute + Solvent) B 2. Equilibrate (Thermostatic Shaker) A->B Shake for 24-72h C 3. Settle and Sample Supernatant B->C Allow to Settle D 4. Filter Sample (Syringe Filter) C->D Remove Undissolved Solid E 5. Quantify Concentration (e.g., HPLC, UV-Vis) D->E Dilute if Necessary F 6. Calculate Solubility E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

The solubility of 2-methoxybenzenesulfonic acid is a complex interplay of the strong hydrophilic character of its sulfonic acid group and the hydrophobic nature of its benzene ring. It is predicted to be highly soluble in polar protic solvents like water and alcohols, moderately to highly soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. For precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and scientifically sound methodology. Understanding the solubility profile of this compound is fundamental for its effective utilization in research and development.

References

  • Sigma-Aldrich. Guaiacol (G5502)
  • Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents.
  • Patsnap Eureka. Sulfonic Acid: Properties and Its Role in Modern Chemistry.
  • PubChem - NIH. Guaiacol | C7H8O2 | CID 460.
  • PubChem - NIH. 4-Methoxybenzenesulfonic acid | C7H8O4S | CID 604723.
  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • ResearchGate.
  • ChemicalBook. p-Methoxybenzenesulfonic acid | 5857-42-1.
  • Thieme E-Books.
  • MDPI. The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study.
  • ResearchGate. Methoxy group as an acceptor of proton in hydrogen bonds | Request PDF.
  • Reddit. Why is 4-methoxybenzoic acid non-polar? : r/chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Kinetic-Controlled Synthesis of 2-Methoxybenzenesulfonic Acid via Anisole Sulfonation

This Application Note is structured to guide researchers through the kinetic-controlled synthesis of 2-Methoxybenzenesulfonic acid (2-MBSA), addressing the inherent regioselectivity challenges of anisole sulfonation. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the kinetic-controlled synthesis of 2-Methoxybenzenesulfonic acid (2-MBSA), addressing the inherent regioselectivity challenges of anisole sulfonation.

Executive Summary

The synthesis of 2-Methoxybenzenesulfonic acid (2-MBSA) via direct sulfonation of anisole presents a classic challenge in electrophilic aromatic substitution (EAS): overcoming the thermodynamic preference for the para isomer (4-MBSA). While the methoxy group is an ortho, para-director, steric hindrance and the reversibility of sulfonation typically favor the 4-isomer (>90% yield under thermodynamic conditions).

This protocol details a kinetic control strategy utilizing chlorosulfonic acid at low temperatures (-5°C to 0°C) to maximize the formation of the 2-isomer. It includes a critical downstream processing workflow for the separation of the isomeric sodium salts via fractional crystallization.

Mechanistic Insight & Regioselectivity

To successfully synthesize the 2-isomer, one must understand the competition between Kinetic and Thermodynamic control.[1]

  • Kinetic Control (Low Temp, Short Time): The ortho position is electronically activated but sterically hindered. At low temperatures, the reaction is irreversible enough to trap the ortho product formed via the statistically favored attack (2 ortho positions vs 1 para).

  • Thermodynamic Control (High Temp, Long Time): Sulfonation is reversible.[2] The ortho-sulfonic acid sterically clashes with the methoxy group (1,2-interaction), making it less stable. Given energy/time, it desulfonates and rearranges to the thermodynamically stable para-isomer.

Figure 1: Reaction Pathway & Selectivity Logic

G Anisole Anisole (Starting Material) TS_Ortho TS-Ortho (Higher Energy) Anisole->TS_Ortho ClSO3H, <0°C (Kinetic Path) TS_Para TS-Para (Lower Energy) Anisole->TS_Para H2SO4, >50°C (Thermodynamic Path) Para 4-Methoxybenzenesulfonic Acid (Thermodynamic Product) Sterically Favored Anisole->Para Rearrangement Ortho 2-Methoxybenzenesulfonic Acid (Kinetic Product) Sterically Hindered TS_Ortho->Ortho TS_Para->Para Ortho->Anisole Reversible (Heat)

Caption: Mechanistic bifurcation in anisole sulfonation. Low temperature traps the kinetic ortho product, preventing rearrangement to the thermodynamic para isomer.

Experimental Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas.[3] Perform all operations in a functioning fume hood wearing full PPE (acid-resistant gloves, face shield).

Materials
ReagentRoleGrade
Anisole SubstrateAnhydrous, >99%
Chlorosulfonic Acid (ClSO₃H) Sulfonating Agent99% (Distilled if dark)
Dichloromethane (DCM) SolventAnhydrous (ACS Grade)
Sodium Carbonate (Na₂CO₃) NeutralizationPowder
Ethanol/Water Recrystallization95:5 v/v
Synthesis Workflow

This protocol targets a 50 mmol scale.

Step 1: Setup and Cooling

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Attach a drying tube (CaCl₂) to the outlet to exclude atmospheric moisture.

  • Charge the flask with Anisole (5.4 g, 50 mmol) and DCM (50 mL) .

  • Submerge the flask in an Ice/Salt bath to cool the solution to -5°C to 0°C .

Step 2: Controlled Addition (Kinetic Phase)

  • Charge the addition funnel with Chlorosulfonic acid (5.83 g, 3.3 mL, 50 mmol) dissolved in DCM (10 mL) .

    • Note: Using a 1:1 stoichiometry prevents over-sulfonation and reduces thermodynamic equilibration.

  • Add the acid solution dropwise over 45 minutes.

    • Critical: Maintain internal temperature below 5°C . If temp spikes, pause addition.

  • Once addition is complete, stir at 0°C for 2 hours . Do not allow to warm to room temperature.

Step 3: Quenching and Neutralization

  • Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The organic layer (DCM) will separate.

  • Separate the organic layer (contains unreacted anisole) and the aqueous layer (contains sulfonic acids).

  • Wash the DCM layer with water (2 x 10 mL) and combine with the main aqueous fraction.

  • Neutralize the aqueous phase carefully with Sodium Carbonate (Na₂CO₃) until pH ~8. This converts the sulfonic acids to their sodium salts.

Step 4: Isolation of the 2-Isomer (Fractional Crystallization)

  • Evaporate the water under reduced pressure to obtain a crude white solid (mixture of 2- and 4- isomers).

  • Solubility Differential: Sodium 4-methoxybenzenesulfonate (Para) is significantly less soluble in cold water/ethanol than the 2-isomer (Ortho).

  • Dissolve the solid in the minimum amount of boiling water. Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration 1: Filter the crystals.

    • Solid: Primarily Sodium 4-methoxybenzenesulfonate (Para).

    • Filtrate (Mother Liquor): Enriched Sodium 2-methoxybenzenesulfonate (Ortho).

  • Concentrate the filtrate to half volume and repeat crystallization/filtration to remove residual Para isomer.

  • Evaporate the final filtrate to dryness to obtain the 2-Methoxybenzenesulfonic acid sodium salt .

Figure 2: Purification Workflow

Workflow Reaction Reaction Mixture (DCM/Anisole/ClSO3H) Quench Quench on Ice (Phase Separation) Reaction->Quench Aqueous Aqueous Phase (Sulfonic Acids) Quench->Aqueous Extract Neutral Neutralization (Na2CO3) Forms Na-Salts Aqueous->Neutral Evap Evaporation to Dryness (Crude Isomer Mix) Neutral->Evap Cryst Recrystallization (Min. Boiling Water) Evap->Cryst Filter Filtration Cryst->Filter Solid Solid Filter Cake (Major: 4-Isomer) Filter->Solid Remove Liquor Mother Liquor (Enriched: 2-Isomer) Filter->Liquor Keep

Caption: Downstream processing to isolate the more soluble ortho-isomer from the bulk para-isomer.

Analytical Validation

Distinguishing the isomers is critical. Use 1H NMR (D₂O) for validation.

Feature2-Methoxybenzenesulfonic Acid (Ortho)4-Methoxybenzenesulfonic Acid (Para)
Symmetry Asymmetric (4 distinct aromatic protons)Symmetric (AA'BB' system)
Aromatic Region Complex multiplet pattern (7.0 - 7.8 ppm)Two distinct doublets (approx 7.0 and 7.7 ppm)
Methoxy Shift ~3.85 ppm~3.80 ppm
Coupling J-values indicate 1,2-substitutionJ-values indicate 1,4-substitution

Troubleshooting & Optimization

  • Low Yield of Ortho: If the para content is too high (>80%), the reaction temperature was likely too high. Ensure the internal temp never exceeds 0°C.

  • Oiling Out: If the sodium salt oils out during crystallization, add a small amount of Ethanol to the aqueous solution to improve crystal habit.

  • Purity Requirements: For >98% purity, conversion to the sulfonyl chloride (using PCl₅) followed by fractional distillation, and subsequent hydrolysis, is a superior purification method compared to crystallization of salts.

References

  • Mechanism of Sulfonation: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. 4

  • Regioselectivity Data: Journal of the Chemical Society, Perkin Transactions 2, Protonation and sulphonation reactions of anisole. 4

  • Kinetic vs Thermodynamic Control: Master Organic Chemistry, Regioselectivity in Electrophilic Aromatic Substitution. 5[2]

  • Separation of Isomers: U.S. Patent 3719703A, Separation of sulfonic acids. 6[2]

Sources

Application

Optimizing Sulfonation Conditions for o-Methoxybenzenesulfonic Acid Yield: A Mechanistic and Protocol-Driven Guide

An Application Note for Drug Development Professionals Abstract The selective synthesis of ortho-methoxybenzenesulfonic acid, a key intermediate in various pharmaceutical compounds, presents a significant challenge due t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The selective synthesis of ortho-methoxybenzenesulfonic acid, a key intermediate in various pharmaceutical compounds, presents a significant challenge due to the inherent electronic preference for para-substitution in the electrophilic sulfonation of anisole. This application note provides a comprehensive guide for researchers and process chemists to navigate the complexities of this reaction. We delve into the mechanistic underpinnings that govern isomer distribution, offering field-proven strategies and detailed protocols to optimize reaction conditions—including temperature, solvent, and choice of sulfonating agent—to maximize the yield of the desired ortho isomer. This guide is structured to bridge theoretical understanding with practical, self-validating experimental workflows.

Introduction: The Synthetic Challenge of Ortho-Selectivity

Anisole (methoxybenzene) is an activated aromatic system where the methoxy group is a strong ortho, para-director for electrophilic aromatic substitution (EAS) reactions.[1] In a typical sulfonation, the electrophile attacks the positions of highest electron density, which are the ortho and para carbons. However, due to steric hindrance from the bulky methoxy group, the para position is generally the favored site of attack, leading to p-methoxybenzenesulfonic acid as the major product.[2] Achieving high selectivity for the ortho isomer is a non-trivial synthetic problem that requires careful manipulation of reaction kinetics and thermodynamics. This guide provides the strategic framework and tactical protocols to address this challenge.

Mechanistic Insights: Controlling the Ortho/Para Ratio

The sulfonation of an aromatic ring is a reversible electrophilic aromatic substitution reaction.[3] Understanding the mechanism is paramount to controlling the product distribution. The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion, or sigma complex.[4]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation to Restore Aromaticity 2H2SO4 2 H₂SO₄ SO3_H3O_HSO4 SO₃ + H₃O⁺ + HSO₄⁻ 2H2SO4->SO3_H3O_HSO4 Equilibrium SO3 SO₃ (Electrophile) SO3_H3O_HSO4->SO3 Provides SO₃ Anisole Anisole (Methoxybenzene) OrthoProduct o-Methoxybenzenesulfonic Acid ParaProduct p-Methoxybenzenesulfonic Acid HSO4 HSO₄⁻ (Base)

Figure 1: General mechanism for the sulfonation of anisole.

The key to optimizing for the ortho product lies in influencing the relative stability and rates of formation of the ortho and para sigma complexes.

  • Kinetic vs. Thermodynamic Control : Sulfonation is reversible.[5] At lower temperatures, the reaction is under kinetic control, favoring the fastest-formed product, which is often the ortho isomer due to the statistical advantage (two ortho positions vs. one para position) and potential coordination of the electrophile by the methoxy oxygen.[6] At higher temperatures, the reaction shifts to thermodynamic control, allowing the product mixture to equilibrate to the most stable isomer, which is typically the less sterically hindered para product.[7] Therefore, lower reaction temperatures are generally preferable for maximizing the ortho yield.

  • The Role of the Solvent : The choice of solvent can dramatically influence the isomer ratio. Non-polar or weakly coordinating solvents like dichloromethane can enhance ortho substitution. This is attributed to the formation of a complex between the sulfur trioxide (SO₃) electrophile and the oxygen atom of the anisole's methoxy group, which pre-positions the electrophile for an intramolecular attack at the nearby ortho position.[6]

  • Choice of Sulfonating Agent : The reactivity of the sulfonating agent is a critical parameter.

    • Concentrated Sulfuric Acid (H₂SO₄) : The standard reagent, where the active electrophile is believed to be SO₃ or its protonated form.[3]

    • Fuming Sulfuric Acid (Oleum) : A solution of SO₃ in H₂SO₄. It is a much stronger sulfonating agent, leading to faster reaction rates but potentially lower selectivity and increased risk of disulfonation.[4]

    • Chlorosulfuric Acid (HSO₃Cl) : A highly effective agent that produces HCl as a byproduct.[3]

    • Bis(trimethylsilyl) sulfate (BTS) : A milder sulfonating agent that can offer different selectivity profiles, particularly for activated systems like anisole.[8]

Optimization Strategy: A Multi-Parameter Approach

A systematic approach is required to optimize the yield of o-methoxybenzenesulfonic acid. The following parameters should be investigated, ideally by varying one while keeping others constant.

ParameterRationale for OptimizationTypical RangeKey Considerations
Temperature Balances reaction rate (kinetic control) against isomer stability (thermodynamic control). Lower temperatures favor the ortho isomer.0 °C to 50 °CBelow 0 °C, reaction rates may be impractically slow. Above 50 °C, the para isomer typically dominates.
Sulfonating Agent Agent reactivity influences selectivity. Milder agents may offer better control.H₂SO₄, Oleum, HSO₃ClSafety and handling (HSO₃Cl is highly corrosive), cost, and potential for side reactions.
Molar Ratio The stoichiometry of sulfonating agent to anisole affects conversion and the risk of disulfonation.1.0 to 1.5 eq.An excess of the sulfonating agent can lead to the formation of 4-methoxybenzene-1,3-disulfonic acid.[2]
Reaction Time Sufficient time is needed for conversion, but prolonged times at higher temperatures can lead to isomerization to the para product.1 to 6 hoursMonitor progress using TLC or HPLC to determine the optimal endpoint.
Solvent Can influence the ortho/para ratio through selective solvation or complexation effects.Dichloromethane, Nitromethane, or neatSolvent choice impacts reaction temperature control and product workup.[6][9]

// Define nodes Start [label="Define Objective:\nMaximize o-isomer Yield", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Prepare Reagents\n(Anisole, Sulfonating Agent, Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Perform Sulfonation\n(Control Temp, Time, Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Quench Reaction\n& Isolate Product Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analyze Isomer Ratio\n(e.g., HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Is o-isomer Yield\nOptimized?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; VaryParam [label="Systematically Vary\nOne Parameter:\n- Temperature\n- Solvent\n- Molar Ratio\n- Time", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Optimized Protocol\nEstablished", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges Start -> Setup; Setup -> Reaction; Reaction -> Workup; Workup -> Analysis; Analysis -> Decision; Decision -> End [label="Yes"]; Decision -> VaryParam [label="No"]; VaryParam -> Reaction; }

Figure 2: Experimental workflow for optimizing sulfonation conditions.

Experimental Protocols

Safety Precaution: These reactions involve highly corrosive and reactive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Baseline Sulfonation of Anisole

This protocol establishes a baseline using concentrated sulfuric acid, from which optimizations can be developed.

  • Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/water bath for temperature control.

  • Reagent Charging: To the flask, add anisole (1.0 eq.). If using a solvent (e.g., dichloromethane), add it to the flask at this stage.

  • Initiate Cooling: Begin stirring and allow the contents of the flask to cool to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid (98%, 1.1 eq.) dropwise via the dropping funnel over 30-45 minutes. Critically, maintain the internal temperature below 10 °C during the addition. The reaction is exothermic.

  • Reaction: Once the addition is complete, allow the reaction to stir at the selected temperature (e.g., 5 °C) for a set duration (e.g., 2 hours).

  • Monitoring: Periodically take small aliquots, quench them in a saturated sodium bicarbonate solution, and spot on a TLC plate or prepare for HPLC analysis to monitor the consumption of anisole.

Protocol 2: Reaction Workup and Product Isolation
  • Quenching: After the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with stirring. This step is highly exothermic.

  • Neutralization/Salting Out: Prepare a saturated solution of sodium chloride (brine). Slowly add this to the quenched acidic mixture until the pH is neutral or slightly basic. The sulfonic acids will precipitate as their sodium salts.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the solid cake with a small amount of ice-cold brine, then with a small amount of a cold non-polar solvent (e.g., diethyl ether) to remove any unreacted anisole. Dry the isolated sodium sulfonate salts under vacuum.

Protocol 3: Isomer Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the ortho and para isomers is essential for determining the success of the optimization. HPLC is the preferred method for this analysis.[10][11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dried product salt mixture.

    • Dissolve the sample in 10 mL of the mobile phase to create a stock solution of ~1 mg/mL.[10]

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Prepare calibration standards of purified o- and p-methoxybenzenesulfonic acid for accurate quantification.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A biphenyl column can also provide excellent selectivity for isomers.[12]

    • Mobile Phase: Isocratic elution with a mixture of aqueous phosphate buffer (pH 2.5) and acetonitrile (e.g., 80:20 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detection at 220 nm.[10]

    • Injection Volume: 10 µL.[10]

  • Quantification:

    • Identify the peaks for the ortho and para isomers based on the retention times of the standards.

    • Calculate the area under each peak.

    • Determine the concentration of each isomer in the sample using the calibration curve generated from the standards.

    • Calculate the total yield and the ortho:para isomer ratio.

Conclusion and Future Directions

The selective synthesis of o-methoxybenzenesulfonic acid is a challenging but achievable goal. By systematically manipulating reaction conditions, particularly temperature and solvent, researchers can shift the product distribution from the thermodynamically favored para isomer towards the kinetically favored ortho product. This guide provides the fundamental principles and actionable protocols to undertake such an optimization study. The self-validating nature of the analytical workflow ensures that process improvements are accurately quantified, empowering scientists in drug development to efficiently produce this valuable synthetic intermediate.

References

  • Afinitica. (n.d.). Sulfonation of aromatic and heterocyglic compounds with bis(trimethylsilyl) sulfate.
  • ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News.
  • Chemithon. (n.d.). Sulfonation and Sulfation Processes.
  • Vedantu. (n.d.). Electrophilic Aromatic Substitution Reactions Part-1.
  • MDPI. (2023). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Processes, 11(9), 2739. Available at: [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
  • Cerfontain, H., et al. (1990). Aromatic Sulfonation. Part 114. Sulfonation of Anisole, Phenol, Toluene and Related Alkyl and Alkoxy Derivatives with SO3. The Influence of the Solvent System on the Reactivity and the Sulfonic Acid Product Distribution. Recueil des Travaux Chimiques des Pays-Bas, 109(5), 349-358.
  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]

  • Olah, G. A., & Kobayashi, S. (1971). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 8-10.
  • Scilit. (n.d.). Sulfonation of anisole, phenol, toluene and related alkyl and alkoxy derivatives with SO3. The influence of the solvent system on the reactivity and the sulfonic acid product distribution. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • PubMed. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Journal of Chromatography B, 1052, 69-76. Available at: [Link]

  • ScienceBase. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. Available at: [Link]

  • GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).
  • ResearchGate. (n.d.). Effects of sulfonation (a) temperature and (b) time on the TRS yield....
  • Google Patents. (1945). US2379585A - Sulphonation of benzene.
  • Google Patents. (1992). NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid or....
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • ResearchGate. (n.d.). Journal of Analytical Methods in Chemistry.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.

Sources

Method

Technical Application Note: Regioselective Synthesis of Sodium 2-Methoxybenzenesulfonate

Abstract & Strategic Analysis 2-Methoxybenzenesulfonic acid sodium salt (CAS: 5335-05-7 for acid; salt forms vary) is a critical intermediate in the synthesis of pharmaceutical compounds, specifically acting as a buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

2-Methoxybenzenesulfonic acid sodium salt (CAS: 5335-05-7 for acid; salt forms vary) is a critical intermediate in the synthesis of pharmaceutical compounds, specifically acting as a building block for sulfonamide derivatives and stabilizing agents.[1]

The Regioselectivity Challenge

The primary challenge in synthesizing the ortho-isomer (2-position) is the inherent directing effect of the methoxy group during Electrophilic Aromatic Substitution (EAS).[1]

  • Direct Sulfonation Failure: Reacting anisole (methoxybenzene) with sulfuric acid or sulfur trioxide predominantly yields the para-isomer (4-methoxybenzenesulfonic acid) due to steric hindrance at the ortho position and thermodynamic stability.[1] Literature indicates a typical para:ortho ratio exceeding 90:10, making isolation of the ortho isomer via this route inefficient and costly.

  • The Solution (Diazonium Displacement): To guarantee regiochemical purity, this protocol utilizes a Sandmeyer-type replacement (Meerwein Sulfocylation).[1] By starting with o-anisidine (2-methoxyaniline), where the nitrogen is already locked in the ortho position, we displace the amino group with a sulfonyl group. This ensures 100% regioselectivity for the 2-position.[1]

Reaction Pathway & Logic

The synthesis proceeds via the diazotization of o-anisidine followed by a copper-catalyzed reaction with sulfur dioxide.[1]

G cluster_legend Mechanism Logic Anisidine o-Anisidine (Precursor) Diazonium Diazonium Salt (Intermediate) Anisidine->Diazonium NaNO2, HCl < 5°C SulfonylCl 2-Methoxybenzenesulfonyl Chloride Diazonium->SulfonylCl SO2, CuCl2 AcOH (Meerwein) Product Sodium 2-Methoxy- benzenesulfonate SulfonylCl->Product NaOH / H2O Hydrolysis Step1 1. Diazotization locks the ortho position. Step2 2. Cu-catalyzed radical transfer installs SO2. Step3 3. Base hydrolysis yields the Sodium Salt.

Figure 1: Synthetic workflow ensuring regioselective placement of the sulfonate group via diazonium displacement.

Detailed Protocol: Meerwein Sulfocylation Route

Phase A: Diazotization of o-Anisidine

Objective: Convert the amino group into a reactive diazonium leaving group.[1]

Reagents:

  • o-Anisidine (2-Methoxyaniline): 12.3 g (0.1 mol)[1]

  • Hydrochloric Acid (conc. 37%): 25 mL[1]

  • Sodium Nitrite (

    
    ): 7.0 g (0.101 mol) dissolved in 15 mL water.[1]
    
  • Ice/Water bath.[1]

Procedure:

  • Acidification: In a 250 mL three-necked flask equipped with a thermometer and mechanical stirrer, add 12.3 g of o-anisidine.

  • Salt Formation: Slowly add 25 mL of conc. HCl mixed with 25 mL of water. Stir until the amine hydrochloride salt forms a fine suspension.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

    • Critical Control Point: Temperature must not exceed 5°C to prevent decomposition of the diazonium salt into phenols (which form tarry byproducts).[1]

  • Diazotization: Dropwise add the sodium nitrite solution over 20 minutes. Maintain temperature < 5°C.

  • Clarification: Stir for an additional 15 minutes. The solution should become clear/pale yellow. If solid particles remain, filter rapidly through cold glass wool.

Phase B: Meerwein Sulfocylation (Conversion to Sulfonyl Chloride)

Objective: Replace


 with 

using copper catalysis.[1]

Reagents:

  • Sulfur Dioxide (

    
    ) gas (or generated in situ).[1]
    
  • Glacial Acetic Acid: 60 mL.

  • Copper(II) Chloride (

    
    ): 2.0 g.[1]
    
  • Alternative: A saturated solution of

    
     in acetic acid (approx. 30% w/w).[1]
    

Procedure:

  • Preparation of Catalyst Mixture: In a separate vessel, dissolve 2.0 g

    
     in 60 mL glacial acetic acid. Saturate this solution with 
    
    
    
    gas by bubbling it through for 20 minutes (or use pre-saturated solution).
  • Coupling: Place the

    
     mixture in a flask at room temperature (15–20°C).
    
  • Addition: Slowly pour the cold diazonium solution (from Phase A) into the stirring

    
     mixture.
    
    • Observation: Nitrogen gas evolution will be vigorous.[1]

    • Mechanism:[1][2][3][4][5][6][7][8][9] The copper catalyzes a radical decomposition of the diazonium, allowing capture by

      
      .
      
  • Completion: Once addition is complete and gas evolution ceases, stir for 30 minutes.

  • Quenching: Pour the reaction mixture into 200 mL of crushed ice/water. The 2-methoxybenzenesulfonyl chloride will separate as an oil or solid precipitate.[1]

  • Isolation: Extract with Dichloromethane (DCM) (

    
    ). Wash the organic layer with cold water to remove acetic acid.
    
Phase C: Hydrolysis to Sodium Salt

Objective: Convert the sulfonyl chloride to the stable sodium sulfonate.

Reagents:

  • Sodium Hydroxide (

    
    ): 2M aqueous solution.[1]
    
  • Ethanol (optional, for crystallization).[1]

Procedure:

  • Hydrolysis: Add the DCM extract (containing the sulfonyl chloride) to a flask. Add 50 mL of 2M NaOH.

  • Reflux: Heat gently to distill off the DCM, then reflux the aqueous residue for 1 hour. The solution should become homogeneous as the chloride hydrolyzes to the water-soluble sulfonate.

  • Neutralization: Check pH. If highly alkaline, adjust to pH 8–9 with dilute HCl.

  • Crystallization: Evaporate the water under reduced pressure to near dryness. Add hot ethanol (approx. 100 mL) to the residue. The sodium sulfonate is soluble in hot ethanol, while inorganic salts (

    
    ) are largely insoluble.[1]
    
  • Filtration: Filter the hot ethanol solution to remove NaCl.

  • Final Isolation: Cool the filtrate to 4°C. White crystalline plates of Sodium 2-methoxybenzenesulfonate will precipitate.[1] Filter and dry in a vacuum oven at 50°C.

Analytical Specifications & QC

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18 column, Phosphate buffer/MeCN)
Identity (NMR) Conforms to structure (Ortho substitution pattern)1H-NMR (D2O)
Sodium Content 10.5% ± 0.5% (Theoretical: 10.9%)Ion Chromatography or Titration
Water Content < 1.0% (unless hydrate form)Karl Fischer

NMR Interpretation (1H in D2O): Look for the characteristic 4-proton pattern of ortho-disubstituted benzene.

  • 
     3.80 ppm (s, 3H, 
    
    
    
    )[1]
  • 
     7.0–7.8 ppm (m, 4H, Aromatic). The proton adjacent to the sulfonate group will be deshielded (shifted downfield) relative to anisole.
    

Troubleshooting & Safety

Common Pitfalls
  • Low Yield in Phase B: If the diazonium salt is added too quickly or the

    
     concentration is too low, the diazonium may react with water to form Guaiacol (2-methoxyphenol) instead of the sulfonyl chloride. Ensure saturation of 
    
    
    
    .
  • Tarry Product: Failure to keep the diazonium step below 5°C leads to decomposition.

  • Inorganic Contamination: If the final product has high salt content (

    
    ), recrystallize from Ethanol/Water (90:10).[1]
    
Safety Hazards[1]
  • Diazonium Salts: Potentially explosive if dried.[1] Keep in solution and process immediately.

  • Sulfur Dioxide: Toxic gas.[1] All operations in Phase B must be performed in a fume hood .

  • o-Anisidine: Carcinogen and toxic by inhalation/skin contact.[1] Use double nitrile gloves.[1]

References

  • Meerwein, H., et al. (1957).[1] "Verfahren zur Herstellung aromatischer Sulfonsäurechloride" (Method for the preparation of aromatic sulfonyl chlorides).[1] Chemische Berichte, 90(6), 841-852.[1] [1]

  • Doyle, M. P., et al. (1977).[1] "Alkyl nitrites as substitutes for sodium nitrite in the Meerwein arylation and sulfonation". The Journal of Organic Chemistry, 42(14), 2431-2436. [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter on Electrophilic Aromatic Substitution and Regioselectivity). [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21489, 2-Methoxybenzenesulfonic acid.[1] [1]

Sources

Application

Application Note: 2-Methoxybenzenesulfonic Acid as a Strategic Intermediate for Azo Dyes

Executive Summary 2-Methoxybenzenesulfonic acid (CAS 34256-00-3), often derived from the sulfonation of anisole, serves as a critical scaffold in the synthesis of water-soluble acid azo dyes. While the acid itself is che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxybenzenesulfonic acid (CAS 34256-00-3), often derived from the sulfonation of anisole, serves as a critical scaffold in the synthesis of water-soluble acid azo dyes. While the acid itself is chemically stable, its primary utility in dye chemistry arises from its conversion into amino-methoxybenzenesulfonic acids (e.g., 4-amino-2-methoxybenzenesulfonic acid). These "active intermediates" function as diazo components, introducing both a solubilizing sulfonate group (


) and an electron-donating methoxy group (

) into the dye structure. This combination enhances the dye's water solubility, substantivity to polar fibers (wool, silk, nylon), and bathochromic shift (deepening of color).

This guide details the activation of the intermediate (via nitration/reduction) and its subsequent application in synthesizing a prototype Acid Red azo dye.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Methoxybenzenesulfonic acid
CAS Number 34256-00-3
Molecular Formula

Molecular Weight 188.20 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water; soluble in polar organic solvents
Key Function Precursor to Diazo Components; Solubilizing Scaffold

Synthesis Pathway Overview

The utilization of 2-Methoxybenzenesulfonic acid involves a "Dual-Phase" workflow:

  • Phase I (Activation): Functionalization of the scaffold to create a reactive diazo component (Amine).

  • Phase II (Application): Diazotization and coupling to generate the final azo dye.

Reaction Logic (Graphviz Diagram)

AzoDyePathway Anisole Anisole (Starting Material) MBSA 2-Methoxybenzenesulfonic Acid (The Intermediate) Anisole->MBSA Sulfonation (H2SO4/SO3) Nitro 4-Nitro-2-methoxy- benzenesulfonic Acid MBSA->Nitro Nitration (HNO3/H2SO4) Amine 4-Amino-2-methoxy- benzenesulfonic Acid (Active Diazo Component) Nitro->Amine Reduction (Fe/HCl or H2/Pd) Diazo Diazonium Salt (Electrophile) Amine->Diazo Diazotization (NaNO2/HCl, <5°C) Dye Acid Azo Dye (Final Product) Diazo->Dye Coupling (pH 8-9) Coupler 2-Naphthol (Coupling Component) Coupler->Dye Nucleophilic Attack

Caption: Synthetic route from Anisole precursor to final Azo Dye via the 2-Methoxybenzenesulfonic acid intermediate.

Phase I: Activation Protocol (Nitration & Reduction)

Objective: Convert the inert 2-Methoxybenzenesulfonic acid into the reactive 4-Amino-2-methoxybenzenesulfonic acid . Mechanism: The methoxy group (ortho/para directing) and sulfonic acid group (meta directing) cooperatively direct the incoming nitro group to the para position relative to the methoxy group (Position 4).

Reagents
  • 2-Methoxybenzenesulfonic acid (18.8 g, 0.1 mol)

  • Sulfuric acid, conc. (98%)

  • Nitric acid, fuming (90%)

  • Iron powder (for reduction) or Sodium Sulfide

  • Hydrochloric acid[1][2]

Step-by-Step Methodology
  • Nitration:

    • Dissolve 18.8 g of 2-Methoxybenzenesulfonic acid in 50 mL of concentrated sulfuric acid in a 250 mL three-necked flask equipped with a thermometer and stirrer.

    • Cool the solution to 0–5°C using an ice-salt bath.

    • Dropwise add a mixture of 7.0 g Nitric acid (fuming) and 10 g Sulfuric acid, maintaining the temperature below 10°C. Critical: Exothermic reaction; overheating causes tar formation.

    • Stir at 10°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

    • Pour the reaction mixture onto 200 g of crushed ice. The product, 4-Nitro-2-methoxybenzenesulfonic acid , may precipitate or remain in solution depending on concentration. (Salt out with NaCl if necessary).

  • Reduction (Bechamp Method):

    • Transfer the nitro-compound solution to a reduction vessel.

    • Add 15 g of Iron powder and 2 mL of concentrated HCl.

    • Heat to reflux (95–100°C ) with vigorous stirring for 3 hours. The yellow nitro color should fade to a pale amine color.

    • Neutralize with Sodium Carbonate (

      
      ) to pH 8–9 to precipitate iron oxides.
      
    • Filter hot to remove iron sludge.

    • Acidify the filtrate with HCl to pH 2. The 4-Amino-2-methoxybenzenesulfonic acid will precipitate as zwitterionic crystals.

    • Yield Check: Expected yield ~75-85%.

Phase II: Azo Dye Synthesis Protocol

Objective: Synthesize a mono-azo acid dye by coupling the activated intermediate with 2-Naphthol. Target Structure: 1-(4-Sulfo-3-methoxyphenylazo)-2-naphthol (Sodium Salt).

Reagents
  • Diazo Component: 4-Amino-2-methoxybenzenesulfonic acid (20.3 g, 0.1 mol)

  • Coupling Component: 2-Naphthol (14.4 g, 0.1 mol)

  • Sodium Nitrite (

    
    )[1]
    
  • Sodium Hydroxide (

    
    )
    
  • Hydrochloric Acid (

    
    )[1]
    
  • Sodium Carbonate (

    
    )
    
Protocol
Step A: Diazotization[3][4]
  • Dissolution: Disperse 20.3 g of the amine (from Phase I) in 100 mL water. Add roughly 5.5 g of Sodium Carbonate to dissolve it as the sodium salt (pH ~7).

  • Acidification: Cool to 0–5°C in an ice bath. Add 25 mL of concentrated HCl (37%). The free acid may reprecipitate as a fine suspension.

  • Nitrosation: Slowly add a solution of 6.9 g Sodium Nitrite in 20 mL water, keeping the temperature below 5°C .

  • Endpoint: Stir for 30 minutes. Test with Potassium Iodide-Starch paper (should turn blue immediately, indicating excess nitrous acid). Destroy excess nitrous acid by adding a small amount of sulfamic acid or urea.

    • Result: A clear to slightly turbid solution of the Diazonium Salt . Keep cold.

Step B: Coupling
  • Coupler Preparation: In a separate beaker, dissolve 14.4 g of 2-Naphthol in 100 mL water containing 4.5 g NaOH. This forms sodium naphthoxide. Add 10 g Sodium Carbonate to buffer the solution at pH 9–10.

  • Reaction: Cool the coupler solution to 5–10°C . Slowly add the cold Diazonium Salt solution to the Coupler solution with vigorous stirring.

    • Observation: A deep red precipitate will form immediately.

  • Completion: Stir for 1–2 hours. Periodically check pH; maintain at pH > 8 by adding small amounts of Sodium Carbonate solution if necessary. (Acidic pH stops the coupling of phenols).

  • Isolation: Heat the mixture to 60°C to coagulate the dye particles. Add Sodium Chloride (10% w/v) to "salt out" the dye.

  • Filtration: Filter the solid dye.[5] Wash with 5% brine solution.

  • Drying: Dry in an oven at 60°C.

Characterization & Quality Control

TechniqueParameterExpected Result
TLC PuritySingle spot; distinct Rf from starting amine and naphthol.
UV-Vis

~480–510 nm (Red). Shift dependent on pH.[1]
IR Spectroscopy Functional Groups

stretch (~1400-1420 cm

);

stretch (1030, 1180 cm

).
Solubility Water>50 g/L (due to sulfonic acid group).

Troubleshooting & Optimization

  • Problem: Low Yield in Nitration.

    • Cause: Temperature >15°C causing oxidation of the methoxy group.

    • Fix: Strict temperature control (<5°C) during addition.

  • Problem: Dye is Dull/Brown.

    • Cause: Decomposition of diazonium salt (temperature >10°C) or oxidation of the phenol.

    • Fix: Keep diazo solution at 0°C; use fresh reagents; ensure rapid coupling.

  • Problem: Poor Solubility of Dye.

    • Cause: Formation of Calcium/Magnesium salts (water hardness).

    • Fix: Use deionized water; add EDTA during synthesis; ensure final product is the Sodium salt.

References

  • Synthesis of Azo Dyes and Intermediates. University of New Brunswick. Link

  • Nitration and Sulfonation of Benzene. Chemistry LibreTexts. Link

  • Synthesis of 2-amino-5-methoxybenzenesulfonic acid. Google Patents (CN105218406A). Link

  • Azo Coupling of 2-Nitroanilines. Google Patents (US5436322A). Link

  • 2-Methoxybenzenesulfonic Acid (CAS 34256-00-3). Sigma-Aldrich.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification of o-methoxybenzenesulfonic acid from para-isomer impurities

Topic: Purification of o-methoxybenzenesulfonic acid (OMBS) from para-isomer impurities. Ticket ID: OMBS-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Isomer Challenge Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of o-methoxybenzenesulfonic acid (OMBS) from para-isomer impurities. Ticket ID: OMBS-PUR-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Isomer Challenge

Welcome to the Technical Support Center. You are likely facing a mixture of o-methoxybenzenesulfonic acid (OMBS) and p-methoxybenzenesulfonic acid (PMBS). This is a classic problem in electrophilic aromatic substitution: sulfonation of anisole is reversible and sterically hindered at the ortho position, making the para isomer the thermodynamic and kinetic major product (often >90%).

Because these isomers share identical molecular weights and similar polarities, standard extraction methods fail. This guide provides three tiered solutions ranging from bulk salt fractionation to high-purity derivatization.

Section 1: Diagnostic & Analytical FAQs

Q: How do I definitively quantify the para-isomer impurity?

A: UV-Vis is insufficient due to overlapping spectra. You must use HPLC or 1H-NMR .

  • Method A: Reverse-Phase HPLC (Recommended)

    • Column: C18 or Phenyl-Hexyl (the latter exploits

      
      -
      
      
      
      interactions for better isomer resolution).
    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Differentiation: The para isomer is more non-polar (due to symmetry and lower dipole moment) and typically elutes after the ortho isomer on a C18 column.

  • Method B: 1H-NMR (D₂O or DMSO-d₆)

    • Diagnostic Region: Look at the aromatic region (6.8 – 8.0 ppm).

    • Para-Isomer: Shows a characteristic AA'BB' splitting pattern (two doublets/multiplets integrating for 2H each).

    • Ortho-Isomer: Shows a complex ABCD pattern (four distinct signals, often d/t/t/d).

    • Quantification: Integrate the methoxy singlets. They often have a slight chemical shift difference (

      
       ~3.7–3.9 ppm).
      

Section 2: Purification Strategies

We recommend a decision-tree approach based on your purity requirements and scale.

Strategy 1: The "Derivatization" Method (High Purity)

Best for: <100g scale, requiring >98% purity.

The Logic: Sulfonic acids are hygroscopic and difficult to crystallize. Converting them to sulfonyl chlorides amplifies physical differences.

  • p-Methoxybenzenesulfonyl chloride: Crystalline solid (MP: 39–42 °C) [1].[1][2]

  • o-Methoxybenzenesulfonyl chloride: Liquid or low-melting solid at room temperature (analogous to o-toluenesulfonyl chloride).

Mechanism: By cooling the mixture, the para derivative crystallizes out, leaving the ortho derivative in the liquid phase (mother liquor). You then hydrolyze the liquid back to the acid.

Strategy 2: Barium Salt Fractionation (Scalable)

Best for: >100g scale, avoiding thionyl chloride.

The Logic: Barium salts of sulfonic acids often exhibit significant solubility differences. The para isomer, being more symmetric, packs better into a crystal lattice and is generally less soluble in water than the ortho isomer.

Section 3: Detailed Protocols

Protocol A: Purification via Sulfonyl Chloride Derivatization

Safety Warning: Thionyl chloride (


) and Chlorosulfonic acid are corrosive and lachrymators. Work in a fume hood.
  • Chlorination:

    • Treat the dry crude sulfonic acid mixture with excess Thionyl Chloride (

      
      )  (approx. 1.5 - 2.0 eq) and a catalytic amount of DMF. Reflux for 2-3 hours until gas evolution (
      
      
      
      ,
      
      
      ) ceases.
    • Alternative: If starting from anisole, use Chlorosulfonic acid (

      
      )  directly at 0°C to generate the sulfonyl chloride in situ.
      
  • Crystallization (The Separation Step):

    • Quench the reaction mixture onto crushed ice/water.

    • Extract the organic sulfonyl chlorides into Chloroform (

      
      )  or Dichloromethane (DCM) .
      
    • Dry the organic layer over

      
       and concentrate via rotary evaporation.
      
    • Cool the resulting oil to 0–4 °C for 12 hours. The p-methoxybenzenesulfonyl chloride will crystallize as a white/off-white solid.[2]

  • Filtration:

    • Filter the cold mixture rapidly.

    • Solid (Retentate): Mostly para isomer (Discard or save if needed).

    • Filtrate (Liquid): Enriched ortho isomer.

  • Hydrolysis (Recovery of Acid):

    • Take the filtrate (liquid sulfonyl chloride) and reflux with water (or dilute NaOH followed by acidification) for 4 hours.

    • The sulfonyl chloride hydrolyzes back to the sulfonic acid.

    • Evaporate water to obtain purified o-methoxybenzenesulfonic acid .

Protocol B: Barium Salt Fractionation
  • Salt Formation:

    • Dissolve the crude acid mixture in the minimum amount of hot water (approx. 80–90 °C).

    • Neutralize with Barium Carbonate (

      
      )  or Barium Hydroxide  until pH ~7.
      
    • Filter hot to remove excess

      
       or 
      
      
      
      (impurities).
  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then to 4 °C.

    • The Barium p-methoxybenzenesulfonate is less soluble and will crystallize first.

    • Filter off the crystals.

  • Recovery:

    • The filtrate contains the Barium o-methoxybenzenesulfonate .

    • To recover the free acid: Treat the filtrate with exactly 1 equivalent of Sulfuric Acid (

      
      ) .
      
    • 
       will precipitate instantly.
      
    • Filter off the insoluble

      
      . The clear filtrate contains the purified ortho acid.
      

Section 4: Root Cause & Prevention (Synthesis Route)

Q: Why is my sulfonation yielding so much para isomer?

A: Direct sulfonation of anisole is thermodynamically and kinetically controlled to favor the para position. You are fighting nature.

The "Zero-Impurity" Solution: If you require high ortho specificity, do not sulfonate anisole . Instead, use the Sandmeyer Reaction route starting from o-Anisidine (2-methoxyaniline).

Workflow:

  • Diazotization: React o-anisidine with

    
     / 
    
    
    
    at 0°C to form the diazonium salt.
  • Substitution: React the diazonium salt with Sulfur Dioxide (

    
    ) and Copper(II) Chloride (
    
    
    
    ) in acetic acid.
  • Result: This yields o-methoxybenzenesulfonyl chloride exclusively, with zero para-isomer contamination [2].

Visual Troubleshooting Guide

PurificationWorkflow Start Start: Crude Mixture (Ortho + Para) ScaleCheck Check Scale & Equipment Start->ScaleCheck DerivRoute Route A: Derivatization (High Purity) ScaleCheck->DerivRoute <100g or High Purity SaltRoute Route B: Barium Salt (Bulk/Scalable) ScaleCheck->SaltRoute >100g or No SOCl2 StepA1 1. Convert to Sulfonyl Chlorides (SOCl2 or ClSO3H) DerivRoute->StepA1 Final Final Product: Purified o-Methoxybenzenesulfonic Acid SaltRoute->Final See Protocol B StepA2 2. Chill to 0-4°C StepA1->StepA2 StepA3 3. Filter Solid Precipitate StepA2->StepA3 SolidPara Solid: Para-Isomer (MP ~40°C) StepA3->SolidPara Retentate LiquidOrtho Filtrate: Ortho-Isomer (Liquid/Oil) StepA3->LiquidOrtho Filtrate StepA4 4. Hydrolysis of Filtrate (Reflux with H2O) LiquidOrtho->StepA4 StepA4->Final

Caption: Decision tree for selecting the optimal purification pathway based on scale and purity needs.

Summary Table: Isomer Properties

Propertyp-Methoxybenzenesulfonyl Chlorideo-Methoxybenzenesulfonyl Chloride
State (RT) Solid (Crystalline)Liquid / Low-melting Solid
Melting Point 39 – 42 °C [1]< 20 °C (Estimated)
Solubility (Org) High (DCM, CHCl3)High (DCM, CHCl3)
Crystallization Rapid upon coolingSlow / Difficult

References

Sources

Optimization

Troubleshooting low yields in 2-Methoxybenzenesulfonic acid synthesis

Ticket ID: #MBSA-2024-SYN Status: Open Subject: Troubleshooting Low Yields & Regioselectivity Issues Assigned Specialist: Senior Application Scientist Executive Summary Low yields in the synthesis of 2-methoxybenzenesulf...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MBSA-2024-SYN Status: Open Subject: Troubleshooting Low Yields & Regioselectivity Issues Assigned Specialist: Senior Application Scientist

Executive Summary

Low yields in the synthesis of 2-methoxybenzenesulfonic acid (Ortho-isomer) are rarely due to operator error during the reaction setup. They are almost exclusively caused by two fundamental chemical barriers:

  • Regioselectivity Mismatch: Direct sulfonation of anisole thermodynamically and kinetically favors the 4-isomer (Para) by a ratio of >9:1. If you are using direct sulfonation to target the 2-isomer, your maximum theoretical yield is capped at ~5-10%.

  • Isolation Loss: Sulfonic acids are highly hygroscopic and water-soluble. Standard organic workups (extraction with ether/DCM) often fail to recover the product from the aqueous acid phase.

This guide provides the correct synthetic route for the 2-isomer and advanced isolation techniques for sulfonic acids.

Module 1: The Regioselectivity Trap (Root Cause Analysis)

Symptom: "I reacted anisole with concentrated


 (or Oleum), but I mostly isolated the para-isomer or a mixture."

Diagnosis: The methoxy group (


) is an ortho, para-director. However, due to the steric bulk of the methoxy group and the reversibility of sulfonation, the para-position (4-position)  is heavily favored.
  • Kinetic Control: Even at low temperatures (

    
    ), the ortho position is sterically hindered.
    
  • Thermodynamic Control: At higher temperatures, any ortho-isomer formed often rearranges to the more stable para-isomer (Desulfonation-Resulfonation).

Visualizing the Pathway Competition

The following diagram illustrates why direct sulfonation fails for the 2-isomer.

Regioselectivity Anisole Anisole (Methoxybenzene) Reaction Sulfonation (H2SO4 / SO3) Anisole->Reaction TS_Ortho Transition State (Ortho) High Steric Hindrance Reaction->TS_Ortho Slow TS_Para Transition State (Para) Low Steric Hindrance Reaction->TS_Para Fast Ortho 2-Methoxybenzenesulfonic acid (Minor Product <10%) TS_Ortho->Ortho Para 4-Methoxybenzenesulfonic acid (Major Product >90%) TS_Para->Para

Figure 1: Reaction energy landscape showing the kinetic and steric barriers preventing high yields of the 2-isomer via direct sulfonation.

Module 2: The Solution (Diazotization Route)

Directive: To synthesize 2-methoxybenzenesulfonic acid with high yield (>70%), you must bypass Electrophilic Aromatic Substitution (EAS). Recommended Route: The Meerwein Sulfonylation (Sandmeyer-type reaction). This method guarantees the sulfonic acid group enters exactly at the 2-position by displacing an amine.

Protocol: 2-Anisidine 2-Methoxybenzenesulfonic Acid
StepReagentsConditionsMechanism
1. Precursor 2-Anisidine (o-Anisidine)Starting MaterialThe amino group is already in the 2-position.
2. Diazotization

,

(aq)

to

Formation of Diazonium Salt (

).
3. Sulfonylation

(gas),

(cat), AcOH

to RT
Radical decomposition of diazonium; capture by

to form Sulfonyl Chloride .
4. Hydrolysis

(aq) or Water/Heat
RefluxConversion of

to

.
Detailed Workflow
  • Diazotization: Dissolve 2-anisidine (1 eq) in concentrated HCl (2.5 eq) and water. Cool to

    
    .[1][2] Dropwise add aqueous 
    
    
    
    (1.1 eq). Stir until clear (keep cold).
  • Meerwein Reaction: In a separate vessel, saturate glacial acetic acid with

    
     gas. Add 
    
    
    
    (catalytic, 0.1 eq). Slowly pour the cold diazonium solution into the
    
    
    mixture.
    • Observation: Nitrogen gas evolution (

      
      ) indicates reaction progress.
      
  • Isolation of Intermediate: Pour mixture into ice water. The 2-methoxybenzenesulfonyl chloride will precipitate as a solid or oil. Filter/Extract this.

    • Critical Checkpoint: This intermediate is stable and purifiable.

  • Hydrolysis: Boil the sulfonyl chloride in water (or mild aqueous base) until it dissolves. Acidify to obtain the free acid solution.

Diazotization Start Start: 2-Anisidine Diazo Step 1: Diazotization (NaNO2 / HCl, <0°C) Start->Diazo Intermediate Diazonium Salt (Unstable) Diazo->Intermediate Meerwein Step 2: Meerwein Reaction (SO2 / CuCl2 / AcOH) Intermediate->Meerwein -N2 (Gas) SulfonylCl Intermediate: 2-Methoxybenzenesulfonyl Chloride (Water Insoluble - Easy Isolation) Meerwein->SulfonylCl Hydrolysis Step 3: Hydrolysis (H2O / Heat) SulfonylCl->Hydrolysis Final Target: 2-Methoxybenzenesulfonic Acid Hydrolysis->Final

Figure 2: The Meerwein Sulfonylation workflow, ensuring regiochemical purity.

Module 3: Isolation & Purification (The "Sludge" Problem)

Symptom: "I have the product in aqueous acid, but I can't get it out. It forms a wet paste or won't crystallize."

Diagnosis: Sulfonic acids are "super-acids" and highly soluble in water. They do not partition well into standard organic solvents (Ether, DCM) from acidic water.

Troubleshooting Isolation
Method A: The "Salting Out" (Sodium Salt Isolation)

If you do not strictly need the free acid but can use the sodium salt:

  • Neutralize the reaction mixture with

    
     or 
    
    
    
    .
  • Saturate the solution with

    
     (common ion effect).
    
  • Cool to

    
    . The Sodium 2-methoxybenzenesulfonate should crystallize.[3][4]
    
  • Recrystallize from Ethanol/Water.

Method B: The Sulfonyl Chloride Gateway (For Free Acid)

If you used the Module 2 route, you already have the Sulfonyl Chloride.

  • Do not hydrolyze immediately if you need high purity.

  • Recrystallize the 2-methoxybenzenesulfonyl chloride from

    
     or Toluene.
    
  • Then hydrolyze with exactly 1 equivalent of water/dioxane or boil in water and evaporate to dryness.

Method C: Amine Extraction (For Direct Sulfonation Workup)

If you must recover sulfonic acid from a messy aqueous mixture:

  • Use a high-molecular-weight amine (e.g., Amberlite LA-2 or Tri-n-octylamine ) dissolved in an organic solvent (MIBK or Dichloromethane).

  • The amine forms a lipophilic ion-pair with the sulfonic acid, extracting it into the organic phase.

  • Separate phases.[5][6][7]

  • Back-extract with concentrated NaOH to release the sulfonic acid salt into a small volume of water.

FAQ: Rapid Troubleshooting

Q1: Can I use Chlorosulfonic acid (


) on Anisole directly? 
  • A: Yes, but it will still predominantly form the para-isomer (4-methoxybenzenesulfonyl chloride). While

    
     is excellent for isolation (yields a solid chloride), it does not solve the regioselectivity issue. You will get the wrong isomer.
    

Q2: Why is my yield <50% even with the Diazotization route?

  • A: Check your temperature during Step 2 (Meerwein). If the diazonium salt warms up >

    
     before reacting with 
    
    
    
    , it hydrolyzes to a phenol (Guaiacol). Ensure the
    
    
    mixture is ready before you start diazotization.

Q3: How do I confirm I have the 2-isomer and not the 4-isomer?

  • A: 1H NMR is definitive.

    • Para (4-isomer): Shows a symmetric AA'BB' splitting pattern in the aromatic region (2 doublets).

    • Ortho (2-isomer): Shows a complex ABCD pattern (4 distinct signals) due to lack of symmetry.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Meerwein, H., et al. "Über die Überführung von aromatischen Diazoverbindungen in Sulfonsäurechloride." Chemische Berichte, 1957. (Original description of the diazonium to sulfonyl chloride route).
  • Cerfontain, H.Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience, 1968.
  • Solomons, T.W.G., & Fryhle, C.B.Organic Chemistry. "Electrophilic Aromatic Substitution: Ortho-Para Directors." (Mechanistic grounding for para-dominance).
  • Patent US3719703A. "Separation of sulfonic acids from sulfuric acid." (Source for Amine Extraction protocols). Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Analysis Guide: 2-Methoxybenzenesulfonic Acid

Topic: 1H NMR Spectrum Analysis of 2-Methoxybenzenesulfonic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Strategic Context 2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-Methoxybenzenesulfonic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Context

2-Methoxybenzenesulfonic acid (2-MBSA) is a critical intermediate in the synthesis of pharmaceuticals (e.g., guaiacol derivatives) and fine chemicals.[1] Its precise characterization is often complicated by the presence of its regioisomer, 4-methoxybenzenesulfonic acid (4-MBSA), which co-elutes during the sulfonation of anisole.[1]

This guide provides a definitive technical framework for the structural validation of 2-MBSA. Unlike standard spectral lists, this document focuses on comparative differentiation , equipping you to distinguish 2-MBSA from its symmetric para-isomer and starting materials using high-resolution 1H NMR.

Key Analytical Challenges
  • Regioisomer Distinction: Differentiating the asymmetric 2-MBSA from the symmetric 4-MBSA.

  • Solvent Effects: Managing the labile sulfonic acid proton (

    
    ) and solubility differences in DMSO-
    
    
    
    vs.
    
    
    .
  • Dynamic Range: Detecting trace isomeric impurities (<1%) in bulk production batches.

Experimental Protocol & Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow minimizes H-D exchange broadening and maximizes resolution in the aromatic region.[1]

Sample Preparation System
  • Solvent Selection:

    • Primary: DMSO-

      
       (99.9% D) .[1][2] Preferred for structural elucidation. It prevents rapid exchange of the sulfonic acid proton (often visible as a broad singlet >10 ppm) and provides excellent solubility for the free acid.[1]
      
    • Alternative:

      
       . Use only for sodium/potassium salts.[2] Note: The acidic proton will be absent due to exchange.[1]
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause stacking effects, shifting aromatic peaks.[1]

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual solvent peak (DMSO quintet at 
    
    
    
    ppm).[1]
Acquisition Parameters[2][3][4]
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Transients (Scans): Minimum 16 (analytical), 64+ (impurity profiling).

  • Relaxation Delay (D1):

    
     s to ensure full integration accuracy of the aromatic protons.
    

Spectrum Analysis: 2-Methoxybenzenesulfonic Acid[1][3][5][6][7][8]

Structural Basis for Assignment

The 2-MBSA molecule possesses C1 symmetry (asymmetric).[1] This results in four distinct non-equivalent aromatic protons, creating a complex splitting pattern (ABCD system) compared to the symmetric AA'BB' system of the 4-isomer.[1]

Chemical Structure & Numbering:

  • Position 1:

    
     (Strongly Deshielding, Electron Withdrawing)[1]
    
  • Position 2:

    
     (Shielding, Electron Donating by Resonance)
    
  • Protons: H3, H4, H5, H6.[1]

Detailed Peak Assignments (DMSO- )
SignalChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
A 10.0 - 12.0Broad Singlet1H

Highly acidic proton.[1][2] Chemical shift varies with concentration and water content.[1] Disappears in

.[1]
B 7.60 - 7.75Doublet of Doublets (dd)1HH6 Diagnostic Peak. Most deshielded aromatic proton due to the ortho effect of the electron-withdrawing sulfonic acid group.[2]
C 7.35 - 7.45Triplet of Doublets (td)1HH4 Meta to methoxy, para to sulfonic acid.[1][2] Resonates downfield relative to H3/H5 but upfield of H6.
D 6.95 - 7.10Doublet (d) / Multiplet1HH3 Shielded by the ortho electron-donating methoxy group.[2]
E 6.85 - 7.00Triplet (t) / Multiplet1HH5 Shielded by the para methoxy group.[1][2] Often overlaps with H3.
F 3.70 - 3.80Singlet (s)3H

Characteristic methoxy singlet.[1][2] Slightly deshielded compared to anisole due to the sulfonic acid group.[1]

Note: Exact shifts may vary by


 ppm depending on pH and concentration. The relative order (H6 > H4 > H3/H5) is invariant.[1]

Comparative Analysis: The "Alternatives"

The primary challenge in 2-MBSA analysis is distinguishing it from its manufacturing byproducts.[2] The table below contrasts 2-MBSA with its major isomer and starting material.

Comparative Data Table
Feature2-Methoxybenzenesulfonic Acid (Target) 4-Methoxybenzenesulfonic Acid (Isomer) Anisole (Precursor)
Symmetry Asymmetric (C1)Symmetric (C2v effective)Symmetric (C2v)
Aromatic Region 4 Distinct Signals (ABCD)2 Distinct Signals (AA'BB')Complex Multiplet (7.0 - 7.4 ppm)
Key Splitting H6 is a distinct doublet/dd at ~7.7 ppm.[1][2]Two "roofing" doublets (approx 7.5 & 6.9 ppm).[1]No low-field signal >7.5 ppm.[2]
Methoxy Shift

ppm

ppm

ppm
Differentiation H6 is the marker. Look for the isolated downfield signal.[1][2]Symmetry is the marker. Look for the clean 2:2 integration pattern.[1]Lack of Acid Proton. No signal >10 ppm.
Analytical Decision Tree (Workflow)

The following diagram illustrates the logical flow for identifying 2-MBSA in a crude reaction mixture.

NMR_Identification_Workflow Start Crude Sample Spectrum (Aromatic Region 6.5 - 8.0 ppm) Check_Symmetry Check Signal Pattern Symmetry Start->Check_Symmetry Symmetric Symmetric AA'BB' Pattern (2 distinct signal sets) Check_Symmetry->Symmetric Symmetric Asymmetric Asymmetric ABCD Pattern (4 distinct signal sets) Check_Symmetry->Asymmetric Complex/Asymmetric Isomer_4 Identification: 4-Methoxybenzenesulfonic Acid Symmetric->Isomer_4 Check_H6 Analyze Downfield Shift (> 7.5 ppm) Asymmetric->Check_H6 H6_Present Signal Present at ~7.7 ppm (deshielded ortho-proton) Check_H6->H6_Present Yes H6_Absent No Signal > 7.5 ppm Check_H6->H6_Absent No Target_Confirmed CONFIRMED: 2-Methoxybenzenesulfonic Acid H6_Present->Target_Confirmed Material_Anisole Likely Anisole (Starting Material) H6_Absent->Material_Anisole

Figure 1: Decision logic for distinguishing 2-MBSA from common isomers and precursors based on 1H NMR splitting patterns.

Troubleshooting & Validation

Common Impurities[2][3]
  • Water (H2O): In DMSO-

    
    , water appears as a variable broad singlet around 3.33 ppm.[1] If the water content is high, it can exchange with the 
    
    
    
    proton, causing the acid peak (10-12 ppm) to broaden or vanish.[1]
  • Sulfuric Acid (

    
    ):  Residual sulfonating agent.[1] Typically appears as a very broad singlet >11 ppm, often merging with the sulfonic acid peak of the product.[1]
    
Validation Checklist
  • Integration Check: Does the methoxy singlet (3H) integrate at a 3:1 ratio with the isolated H6 aromatic proton?

  • Coupling Verification: Does the H6 doublet show an ortho-coupling constant (

    
     Hz) and a small meta-coupling (
    
    
    
    Hz)?
  • Solvent Blank: Run a solvent blank to ensure no contamination in the 3.5 - 4.0 ppm region that could obscure the methoxy signal.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][Link][1]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison.[2] [Link]

Sources

Comparative

A-Scientist's-Guide-to-Distinguishing-Ortho-and-Para-Methoxybenzenesulfonic-Acid-by-NMR

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise structural elucidation of isomeric molecules is a cornerstone of chemical research and development. In the case of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of isomeric molecules is a cornerstone of chemical research and development. In the case of substituted aromatic compounds, such as methoxybenzenesulfonic acid, the seemingly subtle difference in the substitution pattern of the methoxy and sulfonic acid groups—ortho versus para—can lead to significant variations in their chemical and physical properties. This guide provides a comprehensive, in-depth comparison of ortho- and para-methoxybenzenesulfonic acid, with a primary focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for their unambiguous differentiation. We will delve into the theoretical underpinnings of how isomerism influences NMR spectra and provide a practical, step-by-step protocol for analysis.

The Challenge of Isomer Differentiation

Ortho- and para-methoxybenzenesulfonic acid share the same molecular formula and mass, making their distinction by mass spectrometry alone challenging. While other analytical techniques like infrared (IR) spectroscopy can offer some clues based on fingerprint region vibrations, NMR spectroscopy stands out for its ability to provide a detailed map of the molecular structure, revealing the precise arrangement of atoms and their chemical environments.[1][2]

The key to distinguishing these isomers lies in the concept of molecular symmetry. The para isomer possesses a higher degree of symmetry compared to the ortho isomer. This fundamental difference has profound and predictable consequences on their respective ¹H and ¹³C NMR spectra.[3]

Theoretical Basis for NMR Differentiation

The Influence of Molecular Symmetry
  • Para-methoxybenzenesulfonic acid: This isomer has a C₂ axis of symmetry and two mirror planes. This symmetry renders the four aromatic protons chemically equivalent in pairs, and similarly, the aromatic carbons are also equivalent in pairs.[3] Consequently, we expect to see a simpler NMR spectrum.

  • Ortho-methoxybenzenesulfonic acid: Lacking the same degree of symmetry as the para isomer, all four aromatic protons and all six aromatic carbons in the ortho isomer are chemically non-equivalent.[3] This results in a more complex NMR spectrum with a greater number of distinct signals.

The Role of Substituent Effects on Chemical Shifts

The electronic nature of the methoxy (-OCH₃) and sulfonic acid (-SO₃H) groups significantly influences the electron density distribution within the benzene ring, which in turn affects the chemical shifts of the aromatic protons and carbons.[4][5]

  • Methoxy Group (-OCH₃): The oxygen atom of the methoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance. This electron-donating effect increases the electron density, particularly at the ortho and para positions relative to the methoxy group. This increased electron density leads to greater shielding of the nuclei at these positions, causing their signals to appear at a lower chemical shift (upfield) in the NMR spectrum.[5]

  • Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong electron-withdrawing group. It pulls electron density away from the aromatic ring, particularly from the ortho and para positions relative to its point of attachment. This deshielding effect causes the signals of the nearby nuclei to appear at a higher chemical shift (downfield).

The interplay of these electronic effects, combined with the relative positions of the two substituents, creates unique chemical environments for each proton and carbon in the ortho and para isomers, leading to distinct and predictable NMR spectra.

Experimental Protocol: NMR Analysis

This section provides a detailed methodology for the preparation and NMR analysis of ortho- and para-methoxybenzenesulfonic acid.

Materials and Equipment
  • Ortho-methoxybenzenesulfonic acid

  • Para-methoxybenzenesulfonic acid

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the methoxybenzenesulfonic acid isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Set the spectral width to cover the aromatic region (typically 6-9 ppm) and the methoxy region (around 3-4 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.[6]

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to encompass the aromatic carbon region (typically 110-170 ppm) and the methoxy carbon region (around 55-65 ppm).

Data Analysis and Interpretation

The following sections detail the expected NMR spectral features for each isomer, providing a clear basis for their differentiation.

¹H NMR Spectral Comparison

The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

  • Para-methoxybenzenesulfonic acid: Due to its symmetry, the four aromatic protons give rise to a characteristic AA'BB' spin system, which often appears as two doublets. The two protons ortho to the electron-donating methoxy group will be shielded and appear at a lower chemical shift, while the two protons ortho to the electron-withdrawing sulfonic acid group will be deshielded and appear at a higher chemical shift.

  • Ortho-methoxybenzenesulfonic acid: The lack of symmetry results in four distinct signals for the four aromatic protons. These signals will typically appear as a more complex multiplet pattern, often as a series of doublets and triplets (or doublets of doublets), reflecting the different coupling interactions between adjacent protons.[3] The proton positioned between the two substituents is often the most deshielded.

¹³C NMR Spectral Comparison

The number of signals in the aromatic region of the ¹³C NMR spectrum is a direct indicator of the isomer.

  • Para-methoxybenzenesulfonic acid: The symmetry of the para isomer results in only four unique carbon signals in the ¹³C NMR spectrum: one for the methoxy carbon, and three for the aromatic carbons (the two carbons bonded to the substituents and two pairs of equivalent carbons).[6]

  • Ortho-methoxybenzenesulfonic acid: With no plane of symmetry bisecting the aromatic ring, the ortho isomer will exhibit seven distinct signals in its ¹³C NMR spectrum: one for the methoxy carbon and six for the six unique aromatic carbons.[6]

Summary of Expected NMR Data
Isomer ¹H NMR (Aromatic Region) ¹³C NMR (Aromatic Region) ¹³C NMR (Methoxy Carbon)
Para Two doublets (AA'BB' system)3 signals~56 ppm
Ortho Four distinct multiplets6 signals~56-62 ppm

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced NMR Techniques for Confirmation

For further confirmation, especially in complex mixtures, two-dimensional (2D) NMR techniques can be invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). In the ortho isomer, COSY would show correlations between all adjacent aromatic protons, helping to trace the connectivity around the ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded.[7][8] For the ortho isomer, a NOESY experiment would show a correlation between the methoxy protons and the aromatic proton at the adjacent position (C6-H), a through-space interaction that is not possible in the para isomer.[9]

Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between ortho- and para-methoxybenzenesulfonic acid using NMR spectroscopy.

Isomer_Differentiation_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation cluster_decision Isomer Identification Prep Prepare NMR Sample H1_NMR Acquire ¹H NMR Prep->H1_NMR C13_NMR Acquire ¹³C NMR Prep->C13_NMR Analyze_H1 Analyze ¹H Spectrum (Aromatic Region) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Aromatic Region) C13_NMR->Analyze_C13 Ortho Ortho Isomer Analyze_H1->Ortho Complex Multiplet (4 signals) Para Para Isomer Analyze_H1->Para Two Doublets (AA'BB' system) Analyze_C13->Ortho 6 signals Analyze_C13->Para 3 signals

Caption: Workflow for distinguishing ortho and para isomers using NMR.

Conclusion

NMR spectroscopy provides an exceptionally clear and definitive method for distinguishing between ortho- and para-methoxybenzenesulfonic acid. By carefully analyzing the number of signals, their chemical shifts, and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently determine the isomeric identity of their sample. The principles outlined in this guide, rooted in the fundamental concepts of molecular symmetry and substituent effects, are broadly applicable to the structural elucidation of a wide range of substituted aromatic compounds, making NMR an indispensable tool in the modern chemistry laboratory.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved February 8, 2024, from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. (n.d.). Retrieved February 8, 2024, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 8, 2024, from [Link]

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis. (2020). Retrieved February 8, 2024, from [Link]

  • NMR coupling, through bond or spatial? Or does it depend on type of NMR used? - Reddit. (n.d.). Retrieved February 8, 2024, from [Link]

  • How ortho and para isomers of benzene derivatives differentiated? - ResearchGate. (2012). Retrieved February 8, 2024, from [Link]

  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd - Modgraph. (n.d.). Retrieved February 8, 2024, from [Link]

  • 13C NMR Spectrum (PHY0064709) - PhytoBank. (n.d.). Retrieved February 8, 2024, from [Link]

  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions | Request PDF - ResearchGate. (2025). Retrieved February 8, 2024, from [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022). Retrieved February 8, 2024, from [Link]

  • Through-space contributions to two-dimensional double-quantum J correlation NMR spectra of magic-angle-spinning solids - AIP Publishing. (n.d.). Retrieved February 8, 2024, from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013). Retrieved February 8, 2024, from [Link]

Sources

Validation

A Comparative Guide to the FTIR Spectral Peaks of 2-Methoxybenzenesulfonic Acid Functional Groups

For researchers and professionals in drug development and materials science, elucidating molecular structures is a cornerstone of innovation. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and access...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, elucidating molecular structures is a cornerstone of innovation. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible technique for identifying functional groups within a molecule, offering a unique vibrational fingerprint. This guide provides an in-depth analysis of the FTIR spectrum of 2-methoxybenzenesulfonic acid, a molecule of interest in organic synthesis and as a potential building block in pharmaceutical and specialty chemical applications.

This document moves beyond a simple catalog of peaks. It delves into the rationale behind the expected spectral features, drawing on comparative data from structurally related compounds to provide a robust framework for spectral interpretation. By understanding the vibrational characteristics of the sulfonic acid, methoxy, and ortho-disubstituted aromatic moieties, researchers can confidently identify and characterize this and similar molecular structures.

Principles of FTIR Spectroscopy in Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, such as stretching and bending of bonds, occur at specific frequencies that are characteristic of the types of bonds and the overall molecular structure. An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks indicate absorbed frequencies. The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former contains peaks that are characteristic of specific functional groups, while the latter contains a complex pattern of peaks that is unique to the entire molecule.[1]

Analysis of the FTIR Spectrum of 2-Methoxybenzenesulfonic Acid

The Sulfonic Acid Group (-SO₃H)

The sulfonic acid group is a strongly polar and hydrogen-bonding moiety, which gives rise to several distinct and intense absorption bands.

  • O-H Stretching: The hydroxyl proton of the sulfonic acid group is involved in strong hydrogen bonding, resulting in a very broad and intense absorption band in the region of 3000-2500 cm⁻¹ . This broadness is a hallmark of strong intermolecular hydrogen bonding. In the spectra of sulfonated polystyrenes, a broad band around 3450 cm⁻¹ is attributed to the O-H of the sulfonic acid group.[2]

  • Asymmetric and Symmetric S=O Stretching: The S=O double bonds in the sulfonyl group give rise to two characteristic and intense stretching vibrations. The asymmetric stretch (νₐₛ S=O) is typically found at higher wavenumbers, in the range of 1250-1160 cm⁻¹ , while the symmetric stretch (νₛ S=O) appears in the 1080-1030 cm⁻¹ region.[3] For instance, in sulfonated polystyrene, characteristic bands for the sulfonate group appear at 1176 cm⁻¹ and 1035 cm⁻¹.[2]

  • S-O Stretching: The sulfur-oxygen single bond (S-O) stretching vibration is typically observed in the range of 900-700 cm⁻¹ .

The Methoxy Group (-OCH₃)

The methoxy group attached to the aromatic ring also has characteristic vibrational modes.

  • C-H Stretching: The methyl C-H bonds exhibit symmetric and asymmetric stretching vibrations that appear in the region of 2950-2850 cm⁻¹ . In the FTIR spectrum of anisole (methoxybenzene), these peaks are observed around 2955 cm⁻¹.[4]

  • Asymmetric and Symmetric C-O-C Stretching: The stretching of the C-O-C ether linkage results in two distinct bands. The asymmetric stretch is typically stronger and appears at a higher wavenumber, around 1250 cm⁻¹ in anisole.[5] The symmetric stretch is found at a lower wavenumber, around 1040 cm⁻¹ in anisole.[5] For 2-methoxybenzoic acid, a related compound, a C-O stretch is noted in the 1300-1200 cm⁻¹ range.[6]

The Ortho-Disubstituted Benzene Ring

The substitution pattern on the benzene ring significantly influences the C-H and C=C vibrations, providing valuable structural information.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically occur just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .[7]

  • Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to a series of bands, often of variable intensity, in the region of 1600-1450 cm⁻¹ .[7]

  • Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern. For ortho-disubstituted benzenes, a strong absorption band is typically observed in the range of 770-735 cm⁻¹ . The absence of a strong band around 690 cm⁻¹, which is characteristic of monosubstituted and meta-substituted rings, further supports an ortho-substitution pattern.[8]

Comparative Spectral Analysis

To better understand the spectral features of 2-methoxybenzenesulfonic acid, it is instructive to compare its expected spectrum with the experimental spectra of simpler, related molecules: benzenesulfonic acid and anisole.

2-Methoxybenzenesulfonic Acid vs. Benzenesulfonic Acid

The primary difference between these two molecules is the presence of the methoxy group in the ortho position. The FTIR spectrum of benzenesulfonic acid will exhibit the characteristic peaks for the sulfonic acid group and a monosubstituted benzene ring. The key differences to expect are:

  • Methoxy Group Peaks: The spectrum of 2-methoxybenzenesulfonic acid will show additional peaks for the C-H stretching of the methyl group (~2950-2850 cm⁻¹) and the characteristic asymmetric and symmetric C-O-C stretching bands (~1250 cm⁻¹ and ~1040 cm⁻¹).

  • Aromatic Substitution Pattern: The out-of-plane C-H bending region will differ significantly. Benzenesulfonic acid, being monosubstituted, will show strong bands around 750 cm⁻¹ and 690 cm⁻¹. In contrast, 2-methoxybenzenesulfonic acid will display a characteristic single strong band for ortho-substitution in the 770-735 cm⁻¹ range.

2-Methoxybenzenesulfonic Acid vs. Anisole

Comparing 2-methoxybenzenesulfonic acid with anisole highlights the influence of the sulfonic acid group. The FTIR spectrum of anisole will show peaks for the methoxy group and a monosubstituted benzene ring. The expected differences are:

  • Sulfonic Acid Group Peaks: The spectrum of 2-methoxybenzenesulfonic acid will be dominated by the very broad O-H stretch of the sulfonic acid (~3000-2500 cm⁻¹) and the strong S=O stretching bands (~1250-1160 cm⁻¹ and ~1080-1030 cm⁻¹), which are absent in the spectrum of anisole.

  • Aromatic Substitution Pattern: Similar to the comparison with benzenesulfonic acid, the out-of-plane C-H bending region will reflect the change from monosubstitution in anisole to ortho-disubstitution in 2-methoxybenzenesulfonic acid.

Summary of Expected FTIR Peaks

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Sulfonic Acid (-SO₃H) O-H Stretch3000-2500Strong, Very BroadCharacteristic of strong hydrogen bonding.
Asymmetric S=O Stretch1250-1160Strong
Symmetric S=O Stretch1080-1030Strong
S-O Stretch900-700Medium
Methoxy (-OCH₃) C-H Stretch2950-2850Medium
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1040Medium
Aromatic Ring C-H Stretch3100-3000Medium to Weak
C=C Stretch1600-1450Medium to Weak (multiple bands)
C-H Out-of-Plane Bend770-735StrongCharacteristic of ortho-disubstitution.

Experimental Protocol: Acquiring an FTIR Spectrum using the KBr Pellet Method

The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for FTIR analysis. The principle lies in mixing a small amount of the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of the 2-methoxybenzenesulfonic acid sample to a fine powder using an agate mortar and pestle.

    • In a separate, clean, and dry agate mortar, grind approximately 100-200 mg of spectroscopic grade KBr powder. It is crucial to work quickly and in a low-humidity environment as KBr is hygroscopic.

  • Mixing:

    • Add the ground sample to the KBr powder in the mortar.

    • Thoroughly and rapidly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • FTIR Measurement:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing Molecular Structure and Workflow

Molecular Structure of 2-Methoxybenzenesulfonic Acid

Caption: Molecular structure of 2-methoxybenzenesulfonic acid.

Experimental Workflow for FTIR Analysis via KBr Pellet Method

G start Start: Solid Sample grind_sample Grind Sample (1-2 mg) start->grind_sample mix Mix Sample and KBr grind_sample->mix grind_kbr Grind KBr (100-200 mg) grind_kbr->mix press Press into Pellet mix->press measure_sample Measure Sample Spectrum press->measure_sample measure_bg Measure Background Spectrum process Process Data (Ratio Sample/Background) measure_bg->process measure_sample->process end Final FTIR Spectrum process->end

Caption: Workflow for KBr pellet preparation and FTIR analysis.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the FTIR spectral features of 2-methoxybenzenesulfonic acid. By dissecting the contributions of the sulfonic acid, methoxy, and ortho-disubstituted benzene ring functional groups, and by drawing comparisons with simpler, analogous molecules, researchers can confidently assign the characteristic peaks in the infrared spectrum. The detailed experimental protocol for the KBr pellet method further equips scientists with the practical knowledge to obtain high-quality FTIR data for solid samples. This integrated approach of theoretical understanding and practical methodology is essential for accurate molecular characterization in the fields of chemical synthesis, drug development, and materials science.

References

  • NIST Chemistry WebBook. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Anisole. Retrieved from [Link]

  • Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of sodium salt of sulfonated polystyrene. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of O-Anisic acid (a) observed and (b) calculated with B3LYP/6-31G*. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of sodium methyl ester sulfonate. Retrieved from [Link]

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